molecular formula C5H3ClF6O2 B12063940 Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Cat. No.: B12063940
M. Wt: 244.52 g/mol
InChI Key: SCFPEEUERPSNPO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate is a fluorinated organic compound with the molecular formula C5H3ClF6O2. It is characterized by the presence of both chlorine and trifluoromethyl groups, making it a compound of interest in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate typically involves the reaction of 2-chloro-3,3,3-trifluoropropene with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated esters and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate involves its interaction with various molecular targets. The presence of the trifluoromethyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate
  • 2-chloro-3,3,3-trifluoropropene
  • 2-chloro-1,1,1,2-tetrafluoropropane

Comparison: Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate is unique due to the presence of both chlorine and multiple trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under oxidative conditions .

Biological Activity

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances lipophilicity and alters electronic properties compared to non-fluorinated analogs. The presence of the chlorine atom further modifies its reactivity and biological interactions.

Biological Activity

1. Antibacterial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antibacterial activity. For instance, studies have reported minimum inhibitory concentrations (MICs) for various fluorinated compounds against Bacillus mycoides, Escherichia coli, and Candida albicans. This compound has shown promising results in this context:

CompoundTarget BacteriaMIC (µg/mL)
Compound AB. mycoides4.88
Compound BE. coli12.5
This compoundC. albicansTBD

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. The compound demonstrated effective inhibition of cell growth with IC50 values comparable to established chemotherapeutics such as Doxorubicin:

Cell LineIC50 (µM)Comparison Drug (IC50 µM)
A54944.4Doxorubicin (52.1)
HCT11622.4Doxorubicin (52.1)
PACA217.8Doxorubicin (52.1)

These results indicate that the compound may inhibit critical pathways involved in cancer cell proliferation.

The trifluoromethyl group is known to enhance binding affinity to target proteins by forming multipolar interactions with carbonyl groups in proteins. This characteristic can lead to increased potency in therapeutic applications.

Case Studies

Study on Antibacterial Properties

In a comparative study of various trifluoromethyl-containing compounds, this compound exhibited a notable reduction in bacterial viability against resistant strains of E. coli. The study highlighted the importance of the trifluoromethyl group in enhancing antibacterial efficacy through increased membrane permeability and interaction with bacterial enzymes .

Anticancer Efficacy Analysis

Another investigation assessed the anticancer effects of this compound on various cancer cell lines. The results indicated significant down-regulation of genes associated with tumor progression (e.g., TP53, EGFR) upon treatment with this compound, suggesting a potential mechanism for its anticancer activity .

Properties

Molecular Formula

C5H3ClF6O2

Molecular Weight

244.52 g/mol

IUPAC Name

methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C5H3ClF6O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3

InChI Key

SCFPEEUERPSNPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(C(F)(F)F)Cl

Origin of Product

United States

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